2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-10-17(22-18(26)11-29-14-8-6-13(28-2)7-9-14)25(24-12)20-21-16-5-3-4-15(16)19(27)23-20/h6-10H,3-5,11H2,1-2H3,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABJHAEFSYOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(CCC4)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide , also known by its CAS number 1002482-24-7 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol . The structure includes a methoxyphenoxy group and a cyclopenta[d]pyrimidine moiety, which are thought to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1002482-24-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 395.4 g/mol |
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its activity was assessed through Minimum Inhibitory Concentration (MIC) tests, showing significant inhibition against several strains.
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Research has shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its ability to inhibit specific enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO). Inhibition of MPO is linked to reduced oxidative stress and inflammation.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives similar to this compound showed promising results against various pathogens:
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.020 | 0.040 |
| Pseudomonas aeruginosa | 0.025 | 0.050 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research focusing on the anticancer properties of similar compounds revealed that they can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds structurally related to our target have been shown to cause cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of caspases and increased levels of pro-apoptotic proteins were observed in treated cancer cell lines.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of the compound was evaluated through its effect on MPO activity in vitro:
| Treatment | MPO Activity Inhibition (%) |
|---|---|
| Control | 0 |
| Compound (10 µM) | 65 |
| Compound (50 µM) | 85 |
These findings indicate that higher concentrations of the compound significantly inhibit MPO activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the administration of a similar compound in a preclinical model of inflammation induced by lipopolysaccharide (LPS). The results showed a marked reduction in inflammatory markers and improved clinical outcomes in treated animals compared to controls.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole and pyrimidine exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have demonstrated that certain synthesized compounds within this class show comparable efficacy to established anti-inflammatory drugs like Celecoxib .
Case Study:
In a study examining various pyrazole derivatives, compounds similar to 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide were found to have ED50 values ranging from 35.7 to 75.2 mmol/kg against COX-II inhibition . This suggests a promising avenue for developing new anti-inflammatory agents.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the methoxyphenyl group may enhance lipophilicity and cellular uptake, making it more effective in targeting cancerous tissues.
Research Findings:
A study highlighted that certain pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The specific mechanisms of action often involve the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role.
Evidence:
Recent studies have shown that certain pyrazole derivatives can modulate glutamate receptors, which are implicated in neurodegenerative processes . The potential for these compounds to protect neuronal cells from damage presents another promising application.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction purity be optimized?
The synthesis involves multi-step reactions, including cyclocondensation of pyrazole precursors with cyclopenta[d]pyrimidinone derivatives, followed by functionalization with the 4-methoxyphenoxy acetamide group. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous DMF to form the acetamide bond .
- Cyclization : Employ microwave-assisted heating (80–120°C) for cyclopenta[d]pyrimidinone ring formation, monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Use flash chromatography (gradient elution) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR (DMSO-d) to verify molecular weight and substituent positions .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30) mobile phase .
- Crystallinity : X-ray diffraction (single-crystal) for resolving stereochemical ambiguities .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability profiling : Incubate at 37°C in PBS and liver microsomes, with LC-MS/MS quantification over 24 hours to evaluate metabolic degradation .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
Advanced Research Questions
Q. How can structural analogs be designed to resolve contradictory bioactivity data?
- Functional group modulation : Replace the 4-methoxyphenoxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance target binding affinity .
- Heterocycle substitution : Substitute the cyclopenta[d]pyrimidinone core with thieno[3,2-d]pyrimidinone to improve metabolic stability .
- Data reconciliation : Use parallel artificial membrane permeability assays (PAMPA) and molecular dynamics simulations to correlate structural changes with cellular uptake discrepancies .
Q. What methodologies validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, heat-denature, and quantify target protein stability via Western blot .
- Photoaffinity labeling : Incorporate a photo-crosslinkable group (e.g., benzophenone) into the compound, irradiate, and identify bound proteins via pull-down/MS .
Q. How can computational tools enhance SAR studies for this compound?
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- QSAR modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC trends .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns .
Q. What strategies mitigate off-target effects observed in preclinical models?
- Selectivity profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler™) to identify off-targets .
- Prodrug design : Introduce a cleavable PEG moiety to reduce non-specific interactions while maintaining target activity .
Q. How should researchers address discrepancies in pharmacokinetic data across species?
- Allometric scaling : Correlate clearance rates (e.g., mouse vs. rat) using body surface area normalization .
- Bile-duct cannulation studies : Quantify enterohepatic recirculation in rodents to explain prolonged half-life in dogs .
Methodological Best Practices
Key considerations for scaling up synthesis without compromising yield:
- Optimize solvent volume ratios (e.g., DMF:HO) to prevent exothermic side reactions .
- Implement continuous flow chemistry for cyclization steps to enhance reproducibility .
Validating biological activity against known positive/negative controls:
- Use staurosporine (broad-spectrum kinase inhibitor) as a positive control and DMSO vehicle for background subtraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
